molecular formula C11H11FO2 B3275708 5-Fluoro-indan-2-carboxylic acid methyl ester CAS No. 628732-04-7

5-Fluoro-indan-2-carboxylic acid methyl ester

Cat. No.: B3275708
CAS No.: 628732-04-7
M. Wt: 194.20 g/mol
InChI Key: MIZJGPQVOBOFOU-UHFFFAOYSA-N
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Description

5-Fluoro-indan-2-carboxylic acid methyl ester (CID 66998845) is an organic compound with the molecular formula C11H11FO2 . It belongs to the class of indan carboxylic acid derivatives, which are recognized as valuable scaffolds in medicinal chemistry. As a methyl ester, this compound serves as a protected and versatile synthetic intermediate . The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or subjected to transesterification reactions, providing a flexible handle for further derivatization and the synthesis of more complex target molecules . Research into related 5-substituted indan-2-carboxylic acid derivatives is documented in patent literature, highlighting the interest in this chemical family for the development of bioactive compounds . The incorporation of a fluorine atom at the 5-position is a common strategy in drug design, as it can influence a molecule's electronic properties, metabolic stability, and binding affinity. This makes this compound a potentially useful building block for researchers working across various areas, including pharmaceuticals and agrochemicals. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZJGPQVOBOFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225028
Record name Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628732-04-7
Record name Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628732-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-indan-2-carboxylic acid methyl ester typically involves the following steps:

    Esterification: The carboxylic acid group of 5-Fluoro-indan-2-carboxylic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-indan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-Fluoro-indan-2-carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-Fluoro-indan-2-carboxylic acid.

    Reduction: 5-Fluoro-indan-2-carbinol.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-indan-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-indan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on indole, benzofuran, benzothiophene, and other methyl ester derivatives, emphasizing structural variations, physicochemical properties, and applications.

Indole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Fluoroindole-2-carboxylic acid methyl ester 5-F, 2-COOCH₃ C₁₀H₈FNO₂ 193.17 Intermediate in organic synthesis
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid 5-F, 3-CH₃, 2-COOH C₁₀H₈FNO₂ Not reported Studied for biological activity and drug development
5-Fluoro-1-methylindole-2-carboxylic acid 5-F, 1-CH₃, 2-COOH C₁₀H₈FNO₂ 193.17 Building block for pharmaceuticals

Key Observations :

  • Fluorine Impact : Fluorination at the 5-position likely increases metabolic stability and modulates electronic properties, a common strategy in medicinal chemistry .
Benzofuran and Benzothiophene Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Cyclopropyl-benzofuran-5-carboxylic acid methyl ester Benzofuran, 5-COOCH₃, 2-cyclopropyl C₁₄H₁₂O₃ Not reported Pharmacological applications (synthesis intermediate)
5-Fluoro-1-benzothiophene-2-carboxylic acid Benzothiophene, 5-F, 2-COOH C₉H₅FOS Not reported Research applications in organic chemistry

Key Observations :

  • Heteroatom Influence : Benzofuran (oxygen) and benzothiophene (sulfur) cores exhibit distinct electronic and solubility profiles compared to indole derivatives. For example, benzothiophene derivatives may exhibit enhanced π-π stacking interactions due to sulfur’s polarizability .
  • Ester vs. Acid : Methyl esters (e.g., ) are typically more volatile and easier to handle in synthetic workflows than free carboxylic acids.
Other Methyl Esters
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester Furan, 3-aminophenyl, 2-COOCH₃ C₁₂H₁₁NO₃ 233.22 Synthetic and medicinal chemistry
cis-11-Eicosenoic acid methyl ester Fatty acid methyl ester C₂₁H₄₀O₂ 326.54 Lipid metabolism studies


Key Observations :

  • Structural Diversity: Non-aromatic esters (e.g., fatty acid methyl esters in ) differ significantly in applications (e.g., lipid metabolism vs. drug synthesis).
  • Aromatic vs. Aliphatic : Aromatic esters (e.g., indole, benzofuran) are more likely to engage in target-specific interactions (e.g., enzyme inhibition) compared to aliphatic esters.

Research Findings and Implications

  • Synthetic Utility : The methyl ester group in 5-fluoroindole-2-carboxylic acid methyl ester facilitates straightforward derivatization (e.g., hydrolysis to carboxylic acids or transesterification), as seen in related indole and benzofuran analogs .
  • Biological Relevance: Fluorinated indole derivatives are frequently explored for their bioactivity.
  • Metabolic Stability : Fluorine’s presence may reduce oxidative metabolism, extending the half-life of drug candidates derived from this scaffold .

Biological Activity

5-Fluoro-indan-2-carboxylic acid methyl ester is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to the indan ring, which significantly influences its biological properties. The presence of the methyl ester group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.

The exact mechanism of action of this compound remains to be fully elucidated. However, studies suggest that it may interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects. The compound's structure allows it to mimic natural substrates, facilitating its role in biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. It has been studied in the context of neurodegenerative diseases, where it appears to enhance neuronal survival and reduce apoptosis in neuronal cell cultures exposed to toxic agents .

Case Studies and Research Findings

  • Neuropharmacological Studies : A study investigated the effects of this compound on seizure thresholds in animal models. Results indicated that doses of the compound could elevate convulsive thresholds when administered alongside conventional antiepileptic drugs, suggesting a synergistic effect .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results demonstrated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as an alternative antimicrobial agent.
  • Inflammation Reduction : In a model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that the compound could be beneficial in managing inflammatory conditions such as arthritis.

Comparative Biological Activity

To better understand the efficacy of this compound compared to similar compounds, a comparison table is provided below:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Activity
5-Fluoro-Indan-2-Carboxylic Acid MEModerateHighHigh
5-Chloro-Indan-2-Carboxylic Acid MELowModerateLow
Indole DerivativesHighVariableModerate

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-indan-2-carboxylic acid methyl ester?

  • Methodological guidance : Utilize kinetic modeling to compare calculated vs. experimental reaction parameters (e.g., temperature, catalyst loading, and reaction time). For example, analogous studies on pyrrolecarboxylic acid esters demonstrated that optimizing reaction conditions (e.g., solvent polarity and stoichiometric ratios) improved yields by 15–20% . Validate results using HPLC or GC-MS to confirm purity and structural integrity.

Q. What purification strategies are effective for isolating this compound?

  • Methodological guidance : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for preliminary purification. Recrystallization in ethanol or methanol can enhance purity, as demonstrated for structurally similar indole esters (purity >98% achieved via solvent recrystallization) . Monitor purity using melting point analysis and NMR spectroscopy.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological guidance : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Safety data for related fluorinated esters indicate that moisture and light exposure can degrade the compound, leading to carboxylic acid byproducts . Always use PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectroscopic data for fluorinated indan derivatives?

  • Methodological guidance : Combine 1H^{1}\text{H}-/19F^{19}\text{F}-NMR to confirm fluorine substitution patterns. For ambiguous signals, use 2D-COSY or HSQC experiments. GC-MS with electron ionization can detect fragmentation patterns unique to fluorinated esters, as shown in studies on methyl furancarboxylates . Cross-validate with computational methods (DFT calculations) to assign stereoelectronic effects .

Q. How does the fluorine substituent influence the compound’s reactivity in catalytic reactions?

  • Methodological guidance : The electron-withdrawing nature of fluorine alters electronic density at the indan ring, affecting regioselectivity in cross-coupling reactions. For example, in Suzuki-Miyaura reactions, fluorinated analogs show enhanced stability of intermediates, as observed in chlorophenyl-furan carboxylate systems . Use Hammett constants (σm\sigma_m for –F = +0.34) to predict kinetic behavior .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological guidance : Perform molecular docking studies to assess binding affinity with target enzymes (e.g., cyclooxygenase or kinases). QSAR models for structurally related fluorinated esters have identified lipophilicity (logP\log P) and polar surface area as critical parameters for bioavailability . Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

Q. How can researchers address discrepancies in toxicity data for fluorinated indan derivatives?

  • Methodological guidance : Conduct tiered toxicological assessments:
  • Acute toxicity : Follow OECD Guideline 423 using rodent models.
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 201/202).
    Note: Limited data exist for this specific compound, but structurally similar esters show low acute toxicity (LD50 >2000 mg/kg in rats) .

Data-Driven Research Design

Q. What experimental parameters are critical for kinetic studies of ester hydrolysis?

  • Methodological guidance : Monitor pH (buffered solutions), temperature, and solvent composition. For fluorinated esters, pseudo-first-order kinetics are typical. Use UV-Vis spectroscopy to track hydrolysis rates, as demonstrated for methyl benzoate derivatives . Compare activation energies (ΔG\Delta G^\ddagger) with computational predictions to validate mechanisms.

Q. How can researchers leverage fluorinated indan esters in drug discovery pipelines?

  • Methodological guidance : Screen for anti-inflammatory or antimicrobial activity using cell-based assays (e.g., LPS-induced TNF-α\alpha suppression or MIC tests). Fluorinated analogs of indole-2-carboxylates have shown enhanced metabolic stability in preclinical models . Optimize ADME properties using ProTox-II or SwissADME platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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